molecular formula C9H18BrNO2 B2961514 Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate CAS No. 106622-20-2

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate

Cat. No.: B2961514
CAS No.: 106622-20-2
M. Wt: 252.152
InChI Key: BLROSIRAEKEFNI-ZETCQYMHSA-N
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Description

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate is a chiral organic compound that serves as a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical research and development. The compound features both a reactive bromoalkyl chain and a tert-butoxycarbonyl (Boc) protected amine. The bromine atom acts as a good leaving group, making the molecule suitable for nucleophilic substitution reactions to form carbon-nitrogen or carbon-carbon bonds. Simultaneously, the Boc group is a cornerstone of amine protection in multi-step synthesis, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to unmask the primary amine. The specific (S) configuration at the chiral center is critical for creating stereochemically defined molecules. This makes the compound exceptionally valuable for the synthesis of chiral amines, amino acids, and complex molecular architectures like heterocycles and active pharmaceutical ingredients (APIs) where stereochemistry is essential for biological activity. Researchers utilize this building block in the construction of potential drug candidates, ligands for catalysis, and other advanced materials. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (MSDS) for safe handling and storage instructions, which typically recommend storage at -20°C and protection from light .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROSIRAEKEFNI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106622-20-2
Record name tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bromobutane derivative. One common method involves the use of tert-butyl carbamate and 4-bromobutan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate with analogous carbamates, focusing on structural variations, physical properties, and reactivity.

Structural Variations and Functional Group Effects

Compound Name Key Structural Features Functional Group Impact
This compound Bromine at C4, (2S)-configuration Bromine acts as a leaving group; chiral center enables stereoselective synthesis .
tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate () Bromine at C4, ketone at C3 Ketone introduces polarity and potential for keto-enol tautomerism, altering reactivity.
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate () Benzyloxy group at C1, bromine at C4 Benzyloxy increases steric bulk and hydrophobicity, affecting solubility .
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (PB07473, ) Hydroxyl group on cyclopentyl ring Hydroxyl enables hydrogen bonding, enhancing solubility in polar solvents .
tert-butyl N-[(2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-yl]carbamate () Complex substituents: hydroxyl, sulfonamido, phenyl Multifunctional groups enable diverse reactivity (e.g., hydrogen bonding, electrophilic substitutions) .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₉H₁₆BrNO₂ ~266.14 N/A N/A
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate C₁₆H₂₂BrNO₃ ~380.26 N/A N/A
tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate () C₂₂H₂₈ClNO₄ 405.92 1.178 578.65
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (PB07473) C₁₀H₁₉NO₃ 201.26 N/A N/A

Notes:

  • Brominated analogs generally exhibit higher molecular weights and densities compared to non-halogenated derivatives (e.g., hydroxylated cyclopentyl carbamates) .
  • Chlorinated derivatives (e.g., ) display lower reactivity in substitution reactions compared to brominated counterparts due to weaker C-Cl bond polarization .

Biological Activity

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a coupling reaction involving tert-butyl carbamate and 4-bromobutan-2-amine. The structural formula is represented as follows:

C9H16BrNO2\text{C}_9\text{H}_{16}\text{Br}\text{N}\text{O}_2

This compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity.

Inhibition of Enzymatic Activity

Another area of interest is the compound's potential as an inhibitor of specific enzymes. For example, studies on similar carbamate derivatives have shown effective inhibition against proteases involved in viral replication, such as the SARS-CoV 3CL protease . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Case Study: Antiviral Activity

A study investigating peptidomimetic compounds demonstrated that structural modifications significantly influenced inhibitory activities against viral proteases. The introduction of specific moieties enhanced potency, suggesting that similar modifications in this compound could yield promising antiviral agents .

CompoundIC50 (µM)Target Enzyme
25c0.46SARS-CoV 3CL
25a5.9SARS-CoV 3CL

This table illustrates the inhibitory potency of related compounds, indicating that further research into this compound may reveal similar or enhanced activities.

Cellular Assays

In vitro assays have been utilized to evaluate the cytotoxicity and selectivity of carbamate derivatives on cancer cell lines. While specific studies on this compound are scarce, related compounds have shown selective cytotoxicity towards cancer cells with minimal effects on normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Q & A

Basic: What are key considerations in optimizing the synthesis of Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the bromo or carbamate groups. Maintain temperatures between 0–25°C to control exothermic reactions and reduce side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted starting materials or bromination byproducts. Recrystallization in non-polar solvents (e.g., hexane) can further enhance purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) and confirm final structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR, focusing on characteristic signals (e.g., tert-butyl group at ~1.4 ppm and bromine coupling patterns) .

Advanced: How can stereochemical integrity at the (2S)-position be maintained during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective reagents (e.g., chiral bases or phase-transfer catalysts) during the carbamate formation step to preserve the (S)-configuration .
  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc or Fmoc) to shield reactive sites and prevent racemization under basic or acidic conditions .
  • Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography. Compare optical rotation values with literature data for validation .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL (part of the SHELX suite) for high-precision refinement of crystal structures. Input data from single-crystal X-ray diffraction to resolve bond angles and torsional strain around the bromobutane chain .
  • Visualization : Generate ORTEP diagrams (via ORTEP-3) to visualize thermal ellipsoids and assess positional disorder, particularly near the bromine atom .
  • Validation : Cross-check crystallographic data with CIF files generated by SIR97 to ensure consistency in space group assignments and hydrogen bonding networks .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) or bases that may degrade the carbamate group .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as halogenated organic compounds under local regulations .

Advanced: How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?

Methodological Answer:

  • Solvent Effects : Re-run 1H^{1}\text{H} NMR in deuterated DMSO to check for solvent-induced shifts. Compare with data in CDCl₃ to identify aggregation or hydrogen bonding artifacts .
  • Impurity Analysis : Use 19F^{19}\text{F} NMR (if fluorinated analogs are present) or LC-MS to detect trace impurities (e.g., de-brominated byproducts) that may cause splitting .
  • 2D Techniques : Perform COSY or HSQC experiments to resolve overlapping signals, particularly in the aliphatic region (~1.5–4.0 ppm) .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:

  • Intermediate Utility : The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling coupling with amines or thiols to generate bioactive analogs (e.g., kinase inhibitors) .
  • Protection Strategy : The tert-butyl carbamate group protects amines during multi-step syntheses, allowing selective deprotection under acidic conditions (e.g., TFA) .
  • Case Study : Used in the synthesis of piperidine derivatives for opioid receptor modulators, leveraging its stereochemical control and reactivity .

Advanced: How can stability under varying pH and temperature conditions be systematically studied?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection) to identify hydrolysis products (e.g., tert-butyl alcohol or bromobutane derivatives) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .
  • Solid-State Stability : Perform DSC/TGA to assess thermal decomposition thresholds and identify polymorphic transitions affecting stability .

Basic: What strategies mitigate common purification challenges (e.g., low yield or contamination)?

Methodological Answer:

  • Byproduct Removal : Use scavenger resins (e.g., silica-bound thiourea) to trap residual bromine or metal catalysts post-reaction .
  • Optimized Chromatography : Adjust column polarity (e.g., 10–40% ethyl acetate/hexane) to resolve closely eluting impurities. Pre-adsorb the crude product onto silica before loading .
  • Crystallization Solvent Screening : Test binary solvent systems (e.g., ethanol/water) to improve crystal habit and yield .

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